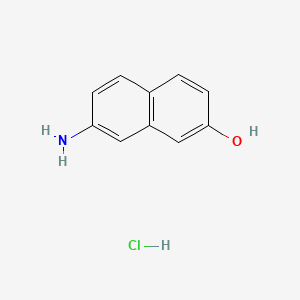

7-Amino-2-naphthol hydrochloride

Descripción general

Descripción

7-Amino-2-naphthol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthol, where an amino group is attached to the seventh position and a hydroxyl group is attached to the second position of the naphthalene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-naphthol hydrochloride typically involves the reduction of nitroso-β-naphthol in an alkaline solution. The process begins with the preparation of nitroso-β-naphthol from β-naphthol. This intermediate is then reduced using sodium hydrosulfite in an alkaline medium, followed by acidification with hydrochloric acid to precipitate the aminonaphthol hydrochloride .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar methods. The reaction is carried out in large reactors with mechanical stirring and steam introduction to maintain the desired temperature. The product is then filtered, washed, and dried to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: 7-Amino-2-naphthol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form naphthylamines.

Substitution: It can participate in substitution reactions, particularly with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl) in an acidic medium.

Reduction: Sodium hydrosulfite in an alkaline medium.

Substitution: Diazonium salts in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Naphthylamines.

Substitution: Azo compounds.

Aplicaciones Científicas De Investigación

Chemistry

7-Amino-2-naphthol hydrochloride serves as a critical starting material in various chemical syntheses, particularly in the production of heterocyclic compounds and dyes. Its unique structure allows for distinct chemical reactivity, making it valuable in organic transformations.

Synthetic Routes

- Reduction of Nitroso-β-naphthol : A common method for synthesizing 7-amino-2-naphthol involves reducing nitroso-β-naphthol using sodium hydrosulfite in an alkaline environment. This process typically occurs at temperatures between 60-65°C, followed by acidification to precipitate the desired compound.

Biology

In biological research, this compound is utilized for studying enzyme interactions and as a substrate in biochemical assays. Its ability to inhibit bacterial growth has made it a subject of interest for antimicrobial studies.

Biochemical Pathways

- The compound interacts with various enzymes, particularly azoreductases, which are crucial for the degradation of azo dyes. This interaction facilitates the conversion of azo compounds into aromatic amines, contributing to environmental bioremediation efforts.

Antimicrobial Activity

Research has demonstrated that 7-amino-2-naphthol exhibits significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Gentamicin | 18 |

| Klebsiella pneumoniae | 14 | Ciprofloxacin | 17 |

| Bacillus subtilis | 16 | Penicillin | 20 |

These results indicate that 7-amino-2-naphthol has comparable antibacterial activity to established antibiotics, highlighting its potential as a therapeutic agent .

Anticancer Properties

The anticancer potential of 7-amino-2-naphthol has been explored extensively. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptotic Induction

In a study involving HeLa cells treated with varying concentrations of 7-amino-2-naphthol:

- A significant increase in apoptotic markers was observed at a concentration of 50 µM, indicating its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of 7-amino-2-naphthol is crucial for evaluating its therapeutic potential:

- Absorption : Rapid absorption has been noted in animal models.

- Metabolism : Primarily hepatic metabolism involving conjugation reactions.

- Excretion : Predominantly renal excretion.

Mecanismo De Acción

The mechanism of action of 7-Amino-2-naphthol hydrochloride involves its ability to undergo various chemical transformations. In biological systems, it can interact with enzymes and other proteins, leading to the formation of bioactive compounds. The amino and hydroxyl groups on the naphthalene ring allow it to participate in hydrogen bonding and other interactions, making it a versatile compound in biochemical studies .

Comparación Con Compuestos Similares

- 1-Amino-2-naphthol hydrochloride

- 2-Amino-4-methylphenol

- 4-Amino-1-naphthol hydrochloride

Comparison: 7-Amino-2-naphthol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the naphthalene ring. This positioning allows for distinct chemical reactivity and interactions compared to other similar compounds. For example, 1-Amino-2-naphthol hydrochloride has the amino group at the first position, leading to different reactivity and applications .

Actividad Biológica

7-Amino-2-naphthol hydrochloride is an organic compound derived from naphthalene, notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and industrial applications. Its ability to interact with biological systems makes it a subject of extensive research, particularly regarding its antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound has the chemical formula C₁₀H₉ClN₂O. Its structure comprises a naphthalene ring with an amino group and a hydroxyl group, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 198.64 g/mol |

| Solubility | Soluble in water |

| Melting Point | 155-157 °C |

| pH | 4.5 - 6.5 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, primarily through interference with bacterial enzyme functions.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of 7-Amino-2-naphthol, the compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antibacterial properties .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly through the modulation of cellular pathways associated with cell cycle regulation.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 25 to 50 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- Binding Interactions : The compound binds to biomolecules, altering their function and affecting cellular processes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Disruption of metabolic pathways |

| ROS Generation | Induction of oxidative stress |

| Binding Interactions | Modulation of biomolecule functions |

Absorption and Distribution

This compound is absorbed through the gastrointestinal tract upon oral administration. Its distribution within biological systems is influenced by its solubility and binding affinity to plasma proteins.

Toxicological Studies

Toxicity studies have indicated that while low doses exhibit minimal toxicity, higher doses can lead to adverse effects such as oxidative damage and cytotoxicity in mammalian cells.

Case Study: Toxicity Assessment

A range-finding toxicity study in rats administered varying doses of 7-Amino-2-naphthol showed that doses above 10 mg/kg/day resulted in significant hematological changes, establishing a No-Observable-Adverse-Effect Level (NOAEL) at approximately 2.5 mg/kg/day .

Propiedades

IUPAC Name |

7-aminonaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLTUHMDULKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51761-16-1 | |

| Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-amino-2-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.